Potassium 5-chlorobenzo[D]oxazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 5-chlorobenzo[D]oxazole-2-carboxylate is a chemical compound with the molecular formula C8H3ClKNO3. It is a white solid with a molecular weight of 235.67 g/mol . This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, particularly due to its antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 5-chlorobenzo[D]oxazole-2-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 2-aminophenol with potassium hydroxide, followed by the addition of carbon disulfide. This reaction produces benzo[d]oxazole-2-thiol, which can then be chlorinated to form 5-chlorobenzo[d]oxazole-2-thiol. Finally, the thiol group is oxidized to a carboxylate, and potassium is introduced to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving the use of high-purity reagents and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Potassium 5-chlorobenzo[D]oxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a carboxylate.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed for substitution reactions.
Major Products Formed
Oxidation: The major product is the carboxylate form of the compound.
Substitution: Depending on the substituent introduced, various derivatives of the benzoxazole ring can be formed.
Scientific Research Applications
Potassium 5-chlorobenzo[D]oxazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of potassium 5-chlorobenzo[D]oxazole-2-carboxylate involves its interaction with various molecular targets. In antibacterial applications, it disrupts bacterial cell wall synthesis, leading to cell death. In anticancer research, it interferes with DNA replication and cell division, thereby inhibiting tumor growth .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-chlorobenzo[d]oxazole: Known for its antibacterial activity.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.
Uniqueness
Potassium 5-chlorobenzo[D]oxazole-2-carboxylate stands out due to its dual functionality as both an antibacterial and anticancer agent. Its unique structure allows for versatile applications in various fields of research .
Properties
Molecular Formula |
C8H3ClKNO3 |
---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
potassium;5-chloro-1,3-benzoxazole-2-carboxylate |
InChI |
InChI=1S/C8H4ClNO3.K/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |
InChI Key |
PNWKXWDBLXRILF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.